Sumanirole maleate

概要

説明

準備方法

スマンロール (マレイン酸塩) は、D-フェニルアラニンから出発する一連の化学反応によって合成されます。 合成経路には、イミダゾキノリン構造を形成する鍵となるステップである、逐次的酸化環化が含まれます . 工業生産方法は広く文書化されていませんが、この化合物は通常、標準的な有機合成技術を使用して実験室環境で調製されます .

化学反応の分析

スマンロール (マレイン酸塩) は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、イミダゾキノリン環の官能基を修飾できます。

還元: この反応は、酸化された中間体を元の状態に還元するために使用できます。

置換: 置換反応の一般的な試薬には、ハロゲンやその他の求核剤が含まれ、これらは芳香環上の水素原子を置き換えることができます.

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はハロゲン化化合物を生成する可能性があります .

科学研究への応用

スマンロール (マレイン酸塩) は、特に以下の分野において、科学研究で広く使用されています。

化学: ドーパミン受容体相互作用を研究するためのモデル化合物として。

生物学: さまざまな生物学的プロセスにおけるドーパミン D2 受容体の役割を調査するため。

医学: パーキンソン病やレストレスレッグ症候群における潜在的な治療効果を評価するための前臨床研究において。

科学的研究の応用

Pharmacological Profile

Sumanirole exhibits a high affinity for D2 receptors, with reported EC50 values ranging from 17 to 75 nM in cell-based assays. Its selectivity for the D2 receptor over other dopamine receptor subtypes is significant, originally reported to be over 200-fold . Recent studies indicate a more conservative estimate of approximately 32-fold selectivity for D2 over D3 receptors .

Key Pharmacological Characteristics

| Property | Value |

|---|---|

| Selectivity | >200-fold for D2 vs. other subtypes |

| EC50 (D2 receptor) | 17-75 nM |

| Ki (D2) | 9.0 nM |

| Ki (D3) | 1940 nM |

| Ki (D4) | >2190 nM |

| Ki (D1) | >7140 nM |

Clinical Research Applications

Sumanirole has undergone various clinical trials aimed at assessing its efficacy in treating Parkinson's disease and restless leg syndrome. However, these trials were terminated due to insufficient efficacy compared to existing therapies .

Animal Studies

In animal models, sumanirole has demonstrated significant effects on locomotor activity and disability scores in Parkinsonian models. For instance, it improved locomotor activities in monkeys lesioned with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and exhibited robust effects in reserpinized rats, showcasing its potential as a therapeutic agent .

Mechanistic Insights

Sumanirole's mechanism of action primarily involves stimulation of D2 receptors, which plays a crucial role in modulating dopamine pathways associated with movement and coordination. The compound has been shown to affect various physiological responses attributed to D2-like receptor function, including:

- Elevation of striatal acetylcholine levels.

- Decrease in plasma prolactin levels.

- Modulation of dopamine neuron firing rates in the substantia nigra pars compacta .

Research Tool

Despite its clinical setbacks, sumanirole remains a valuable compound for basic research. It is used to explore neurobiological mechanisms linked to dopamine signaling pathways. Its high selectivity for D2 receptors allows researchers to dissect the roles of specific dopamine receptor subtypes in various neurological conditions, including schizophrenia and other movement disorders .

Case Studies and Research Findings

- Effects on Prepulse Inhibition (PPI) : Research demonstrated that sumanirole affects PPI in rats, decreasing inhibition at certain intervals while increasing it at others. This suggests its utility in studying the dopaminergic modulation of sensory processing and potential antipsychotic mechanisms .

- Bivalent Ligands Development : Studies have focused on developing bivalent ligands based on the sumanirole pharmacophore to enhance selectivity and efficacy toward specific receptor subtypes. These efforts aim to create compounds that can selectively activate G-protein pathways while minimizing β-arrestin recruitment .

作用機序

スマンロール (マレイン酸塩) は、ドーパミン D2 受容体に選択的に結合して活性化することにより、その効果を発揮します。この活性化は、神経活動を変調する一連の細胞内シグナル伝達事象につながります。 この化合物は、他のドーパミン受容体サブタイプ (D1、D3、D4、および D5) よりも D2 受容体に対して高い選択性を持ち、D2 受容体特異的経路を研究するための貴重なツールとなっています .

類似の化合物との比較

スマンロール (マレイン酸塩) は、ドーパミン D2 受容体に対する高い選択性と完全アゴニスト活性によって特徴付けられます。類似の化合物には以下が含まれます。

ロピニロール: パーキンソン病の治療に使用される別のドーパミン D2 受容体アゴニスト。

プラミペキソール: パーキンソン病とレストレスレッグ症候群に適用されるドーパミン D2/D3 受容体アゴニスト。

スマンロール (マレイン酸塩) は、D2 受容体に対する高い選択性によって際立っており、D2 受容体媒介効果に焦点を当てた研究に特に役立ちます .

類似化合物との比較

Sumanirole (maleate) is unique due to its high selectivity and full agonist activity at dopamine D2 receptors. Similar compounds include:

Ropinirole: Another dopamine D2 receptor agonist used in the treatment of Parkinson’s disease.

Pramipexole: A dopamine D2/D3 receptor agonist with applications in Parkinson’s disease and restless leg syndrome.

Rotigotine: A non-selective dopamine receptor agonist used in transdermal patches for Parkinson’s disease.

Sumanirole (maleate) stands out due to its higher selectivity for D2 receptors, making it particularly useful for research focused on D2 receptor-mediated effects .

生物活性

Sumanirole maleate, a selective dopamine D2 receptor agonist, has garnered significant attention in pharmacological research due to its potential therapeutic applications, particularly in treating Parkinson's disease and other dopaminergic disorders. This article provides a comprehensive overview of the biological activity of this compound, including its receptor selectivity, pharmacodynamics, and relevant case studies.

Chemical Profile

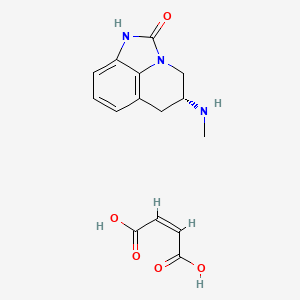

- Chemical Name : (R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Z)-2-butenedioate

- CAS Number : 179386-44-8

- Purity : ≥98%

Receptor Selectivity and Affinity

This compound is characterized by its high affinity for the D2 dopamine receptor. Key findings include:

- EC50 Values : Ranging from 17 to 75 nM in cell-based assays, indicating strong agonistic activity.

- Selectivity : Initially reported to exhibit over 200-fold selectivity for D2 receptors compared to other dopamine receptor subtypes (D3, D4, D1) with Ki values of 9.0 nM (D2), 1940 nM (D3), >2190 nM (D4), and >7140 nM (D1) . More recent studies suggest a 32-fold selectivity for D2 over D3 receptors with Ki values of 17.1 nM and 546 nM respectively .

This compound acts primarily as a full agonist at the D2 receptor, influencing various physiological processes:

- Dopaminergic Activity : It elevates striatal acetylcholine levels (ED50 = 12.1 µmol/kg i.p.) and decreases plasma prolactin levels in rats at doses ≥3.1 µmol/kg .

- Neuronal Effects : The compound inhibits dopamine neuron firing rates in the substantia nigra pars compacta with an ED50 of 2.3 µmol/kg i.v., demonstrating its significant impact on dopaminergic signaling .

Animal Studies

Research has demonstrated that this compound produces various pharmacological effects in animal models:

- Parkinsonian Models : In reserpinized rats and unilateral 6-hydroxydopamine-lesioned rats, sumanirole exhibited notable locomotor stimulant activity and significantly improved disability scores . Its efficacy was shown to be greater than that of other tested agonists.

| Study Type | Model | Dose | Effect |

|---|---|---|---|

| Locomotor Activity | Reserpine-treated Rats | ≥12.5 µmol/kg s.c. | Increased horizontal activity |

| Rotational Behavior | 6-OHDA Lesioned Rats | Not specified | Profound rotational behavior |

Prepulse Inhibition Studies

In a study examining prepulse inhibition (PPI) in rats, sumanirole was found to decrease PPI at certain intervals while increasing it at others, indicating complex interactions within dopaminergic pathways .

Case Studies and Clinical Insights

While sumanirole has not been approved for clinical use, it has been utilized as a research tool to explore dopaminergic mechanisms:

- Bivalent Ligands Development : A study explored the development of bivalent ligands based on the sumanirole pharmacophore to enhance selectivity for G-protein biased agonism .

- Neurobiological Research : Sumanirole has been pivotal in identifying neurobiological mechanisms related to dopamine signaling, particularly in studies focusing on schizophrenia and other neuropsychiatric disorders .

特性

IUPAC Name |

(Z)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJRMYBBPKNLLI-ORHWHDKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179386-44-8 | |

| Record name | Sumanirole maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUMANIROLE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OI87T3R1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。